molecular formula C15H19NO2S B2967101 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide CAS No. 2034345-67-8

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide

Cat. No.: B2967101
CAS No.: 2034345-67-8
M. Wt: 277.38
InChI Key: SUSRDDUZBNOTAI-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide is a compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together

Scientific Research Applications

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide has several scientific research applications:

Future Directions

The future directions in the research of benzo[b]thiophene derivatives involve the design and synthesis of novel compounds with potential anticancer effect . The application of hybrid pharmacophore approach in the development of high quality drug candidates has gained much attention in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide typically involves the condensation of 1-benzothiophene-3-carboxaldehyde with 2-amino-2,2-dimethylpropanol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a hydroxyethyl group and a dimethylpropanamide moiety

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-15(2,3)14(18)16-8-12(17)11-9-19-13-7-5-4-6-10(11)13/h4-7,9,12,17H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSRDDUZBNOTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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